molecular formula C23H19N5OS B3507036 2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole

2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole

Cat. No.: B3507036
M. Wt: 413.5 g/mol
InChI Key: AXFNVKSNEFIBOM-UHFFFAOYSA-N
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Description

2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring fused with a triazole ring, which is further substituted with phenoxymethyl and phenyl groups. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in an alkaline medium, followed by the reduction of the corresponding ketone . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of hydrogen atoms with alkyl or aryl groups .

Scientific Research Applications

2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to cell death. For example, it may inhibit DNA synthesis or interfere with the function of essential proteins in microbial cells, making it effective against various pathogens .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.

    4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Used in the synthesis of various triazole derivatives.

    2-[[4-(2,4-Dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole: Another derivative with similar biological activities.

Uniqueness

What sets 2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole apart is its unique combination of a benzimidazole ring with a triazole ring, along with phenoxymethyl and phenyl substitutions. This unique structure contributes to its diverse pharmacological activities and makes it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5OS/c1-3-9-17(10-4-1)28-22(15-29-18-11-5-2-6-12-18)26-27-23(28)30-16-21-24-19-13-7-8-14-20(19)25-21/h1-14H,15-16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFNVKSNEFIBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=NC4=CC=CC=C4N3)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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